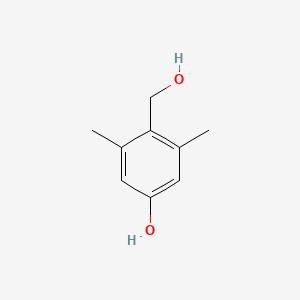

4-(Hydroxymethyl)-3,5-dimethylphenol

Übersicht

Beschreibung

4-(Hydroxymethyl)-3,5-dimethylphenol, also known as 4-HM-DMP, is a synthetic phenolic compound with a wide range of applications in the scientific research and laboratory experiments. 4-HM-DMP is a derivative of phenol, and its structure consists of a hydroxymethyl group attached to the 3- and 5-positions of the phenol ring. 4-HM-DMP is a colorless solid that is soluble in water and polar organic solvents. This compound has been widely used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, cosmetics, and other products. In addition, 4-HM-DMP has been used as an intermediate in the synthesis of several compounds, such as 4-hydroxy-3,5-dimethylbenzaldehyde, 4-hydroxy-3,5-dimethylbenzoic acid, and 4-hydroxy-3,5-dimethylbenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Application 1: Toll-like Receptor 7 Agonists

- Summary of Application: This compound is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis .

- Results or Outcomes: The outcomes of this application are not specified in the source, but it is implied that the development of these agonists could potentially lead to new treatments for viral hepatitis .

Application 2: CB2 Cannabinoid Receptor Agonist

- Summary of Application: This compound is also a starting material for a drug that acts as a CB2 cannabinoid receptor agonist .

- Results or Outcomes: The outcomes of this application are not specified in the source, but it is implied that the development of these agonists could potentially lead to new treatments for conditions that can be treated with CB2 cannabinoid receptor agonists .

Application 3: Synthesis of Alkylaminophenol Compounds

- Summary of Application: A new alkylaminophenol compound is synthesized by the Petasis reaction .

- Methods of Application: The structural analysis of the molecule is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by the computational spectral studies .

- Results or Outcomes: The results show that the molecular properties of alkylaminophenol compounds are theoretically and experimentally compatible .

Application 4: Glycerol Carbonate

- Summary of Application: Glycerol carbonate (glycerine carbonate or 4-hydroxymethyl-2-oxo-1,3-dioxolane) is a versatile building block for various applications. It has gained much interest over the last 20 years because of its versatile reactivity and as a way to valorize waste glycerol .

- Methods of Application: Numerous synthesis pathways for this molecule were identified, some of them very promising and on the verge of being applied at an industrial scale .

- Results or Outcomes: The wide reactivity of this molecule due to the presence of both a hydroxyl group and a 2-oxo-1,3-dioxolane group has been studied and has initiated some emerging applications in various domains from solvents to polymers .

Application 5: Hydroxymethylfurfural

- Summary of Application: Hydroxymethylfurfural (HMF), also known as 5-(hydroxymethyl)furfural, is an organic compound formed by the dehydration of reducing sugars. It is used as a food improvement agent and flavoring agent for food products .

- Methods of Application: HMF is produced industrially on a modest scale as a carbon-neutral feedstock for the production of fuels and other chemicals .

- Results or Outcomes: HMF is highly soluble in both water and organic solvents, making it a versatile compound in various applications .

Application 6: Synthesis of Indole Derivatives

- Summary of Application: 4-(Hydroxymethyl)-2-methylindole is synthesized as part of the total synthesis of 2,4-dimethylindole .

- Results or Outcomes: The outcomes of this application are not specified in the source, but it is implied that the development of these indole derivatives could potentially lead to new treatments for conditions that can be treated with these compounds .

Application 7: Production of 4-Hydroxymethyl-2,2-dimethyl 1,3-dioxolane

- Summary of Application: The compound “4-Hydroxymethyl-2,2-dimethyl 1,3-dioxolane” is produced using a virtual laboratory setup .

- Results or Outcomes: The outcomes of this application are not specified in the source .

Application 8: Hypercrosslinked Polymers

- Summary of Application: Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest .

- Methods of Application: HCPs have experienced rapid growth due to their remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .

- Results or Outcomes: Judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions yielded a well-developed polymer framework with an adjusted porous topology .

Eigenschaften

IUPAC Name |

4-(hydroxymethyl)-3,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4,10-11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFXUDNVOYVQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376213 | |

| Record name | 4-(Hydroxymethyl)-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxymethyl)-3,5-dimethylphenol | |

CAS RN |

28636-93-3 | |

| Record name | 4-(Hydroxymethyl)-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Methoxy-4-(2-propynyloxy)phenyl]methanol](/img/structure/B1302991.png)

![2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile](/img/structure/B1302995.png)

![4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1303001.png)

![4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1303005.png)